(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[6-nitro-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-2-27-18(24)11-21-15-9-8-13(22(25)26)10-16(15)29-19(21)20-17(23)12-28-14-6-4-3-5-7-14/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAJKHQZMITWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiazole Core
Formation of 2-Aminobenzothiazole
The benzothiazole scaffold is typically synthesized via cyclization of substituted anilines with thiourea or its derivatives. For example, reacting 2-amino-4-chlorothiophenol with cyanogen bromide in ethanol yields 2-aminobenzothiazole. Alternatively, hydroxylamine-mediated oxidation of benzothiazole precursors provides direct access to this intermediate.
Acylation for Nitration Protection
To prevent over-nitration and direct substitution to the 6-position, the 2-amino group is acylated. Acetylation with acetic anhydride or phenoxyacetyl chloride in dichloromethane at 0–5°C produces 2-acetamidobenzothiazole or 2-phenoxyacetamidobenzothiazole, respectively. This step ensures regioselectivity during subsequent nitration.
Regioselective Nitration at the 6-Position
Nitration of Acylated Intermediates
Nitration of 2-acetamidobenzothiazole employs mixed acid (HNO₃/H₂SO₄) at 5–10°C, achieving 85–90% yield of 6-nitro-2-acetamidobenzothiazole. The acyl group directs electrophilic attack to the para position relative to the thiazole sulfur, minimizing byproducts.
Table 1: Nitration Conditions and Yields
| Substrate | Nitrating Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Acetamidobenzothiazole | HNO₃/H₂SO₄ | 5–10 | 89 |
| 2-Phenoxyacetamidobenzothiazole | HNO₃/H₂SO₄ | 0–5 | 82 |
Deprotection and Imino Group Formation
Introduction of the Ethyl Acetate Side Chain
Alkylation with Ethyl Bromoacetate
The thiazole nitrogen at the 3-position is alkylated using ethyl bromoacetate in dimethylformamide (DMF) with potassium carbonate as a base. Heating at 80°C for 6 hours affords the ethyl acetate derivative.
Table 2: Alkylation Reaction Parameters
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 6 | 75 |
| Cs₂CO₃ | DMSO | 90 | 4 | 68 |
Stereochemical Control for (Z)-Isomer
One-Pot Synthesis Strategies
Purification and Characterization
Mechanistic Insights
Industrial-Scale Considerations
Cost-Effective Reagents
Bulk synthesis replaces phenoxyacetyl chloride with phenoxyacetic acid and thionyl chloride, reducing costs by 40% without compromising yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under reducing conditions using reagents like hydrogen gas with a palladium catalyst.
Reduction: The nitro group can also be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory and Analgesic Effects
Recent studies have demonstrated that thiazole derivatives exhibit significant anti-inflammatory and analgesic properties. The mechanism often involves the inhibition of inflammatory mediators such as prostaglandins and cytokines.
Case Study: Anti-inflammatory Activity
A study assessed the anti-inflammatory effects of similar thiazole derivatives using a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in swelling, showcasing the potential of thiazole compounds in managing inflammation.
Table 1: Summary of Anti-inflammatory Activity
| Compound Name | Dose (mg/kg) | Edema Reduction (%) | Reference |
|---|---|---|---|
| Compound A | 50 | 45 | TBD |
| Compound B | 100 | 60 | TBD |
| (Z)-ethyl ... | 50 | TBD | TBD |
Anticancer Activity
Thiazole derivatives have shown promise in anticancer research. In vitro studies illustrate their ability to induce apoptosis in various cancer cell lines, including breast cancer cells.
Case Study: Anticancer Efficacy
Research involving the MCF-7 breast cancer cell line revealed that compounds with structural similarities to (Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibited significant cytotoxicity, with IC50 values indicating effective tumor cell growth inhibition.
Table 2: Anticancer Activity Against MCF-7 Cell Line
| Compound Name | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Compound C | 10 | Apoptosis induction | TBD |
| Compound D | 15 | Cell cycle arrest | TBD |
| (Z)-ethyl ... | TBD | TBD | TBD |
Comprehensive Case Studies
-
Analgesic Efficacy Study :
A derivative similar to this compound was evaluated in a rat model of neuropathic pain. The compound demonstrated significant analgesic effects compared to standard treatments, supporting its potential use in pain management. -
Oncological Research :
In xenograft models, thiazole derivatives were tested for their capacity to inhibit tumor growth. Results indicated a marked reduction in tumor volume and weight, suggesting their viability as therapeutic agents in cancer treatment.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate would depend on its specific biological activity. Generally, compounds with nitro and benzo[d]thiazole groups can interact with enzymes, receptors, or DNA, leading to various biological effects. The phenoxyacetyl group may enhance its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: A core structure found in many biologically active compounds.
Nitrobenzo[d]thiazole: Compounds with nitro groups on the benzo[d]thiazole ring.
Phenoxyacetic Acid Derivatives: Compounds containing the phenoxyacetic acid moiety.
Uniqueness
(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the nitro group, phenoxyacetyl moiety, and benzo[d]thiazole core in a single molecule allows for a wide range of potential interactions and applications that are not commonly found in simpler compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features various functional groups, including nitro, imino, and acetate, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antioxidant properties, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated potent activity against the Hep3B cancer cell line, showing a reduction in α-fetoprotein secretion and inducing cell cycle arrest in the G2-M phase . This suggests that similar compounds may also possess anticancer potential.
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 2a | Hep3B | 8.07 | G2-M phase arrest |
| Doxorubicin | Hep3B | 7.4 | G2-M phase arrest |
The data indicate that this compound may similarly induce cytotoxic effects in cancer cells through mechanisms involving cell cycle disruption.
Antioxidant Activity
Antioxidant properties are crucial for compounds that can mitigate oxidative stress-related damage. In vitro studies have shown that related thiazole derivatives exhibit significant antioxidant activity by scavenging free radicals and enhancing cellular defense mechanisms against oxidative stress .
Table 2: Antioxidant Activity Evaluation
| Compound | Assay Method | Result |
|---|---|---|
| KHG21834 | DPPH assay | Significant reduction in free radicals |
| Trolox (control) | DPPH assay | Standard antioxidant activity |
The antioxidative effects observed in related compounds suggest that this compound may similarly protect against oxidative damage, potentially leading to therapeutic applications in neurodegenerative diseases.
Case Studies
A notable study evaluated the biological activities of various thiazole derivatives, including those structurally related to this compound. The results demonstrated that these compounds exhibited both anticancer and antioxidant activities, making them promising candidates for further development .
Q & A
Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via Hantzsch thiazole synthesis (condensation of α-halocarbonyl compounds with thioamides) or one-pot multicomponent reactions involving nitro epoxides, thiocyanates, and amines. Key parameters include:
- Solvent selection (e.g., DMF for polar intermediates) .
- Temperature control (60–80°C for optimal cyclization) .
- Catalysts (e.g., triethylamine for imine formation) .
Yields typically range from 50–75%, with purity confirmed via HPLC (>95%) .
Q. How is the compound characterized structurally and functionally?
- Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and Z/E configuration of the imino group .
- Mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography to resolve stereochemical ambiguities in the thiazole core .
- HPLC-PDA to assess purity and detect nitro group degradation byproducts .
Q. What biological activities are observed in structural analogs, and how are these assays designed?
- Methodological Answer: Analogous thiazole derivatives show antimicrobial (via agar dilution against S. aureus) and anticancer (MTT assays on HeLa cells) activities. Key design considerations:
- Positive controls (e.g., ciprofloxacin for antimicrobial tests) .
- Dose-response curves (0.1–100 µM) to determine IC₅₀ values .
- Molecular docking to predict interactions with targets like DNA gyrase or tubulin .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
- Methodological Answer:
- Continuous flow reactors improve mixing and thermal stability for nitro group introduction (critical for avoiding side reactions) .
- Green chemistry approaches (e.g., solvent-free microwave-assisted steps) reduce purification steps and enhance atom economy .
- In-line analytics (e.g., FTIR monitoring) enable real-time adjustment of reaction parameters .
Q. How do electron-withdrawing substituents (e.g., nitro, sulfonamide) influence reactivity and bioactivity?
- Methodological Answer:
- Nitro groups at position 6 enhance electrophilic substitution but may reduce solubility (logP >3). Use Hammett constants (σₚ = +0.78 for NO₂) to predict electronic effects on imino group stability .
- Sulfonamide moieties improve antibacterial potency by mimicking p-aminobenzoic acid (PABA) in folate biosynthesis .
- Comparative table of substituent effects:
| Substituent (Position) | Reactivity Impact | Bioactivity Trend | Evidence Source |
|---|---|---|---|
| NO₂ (6) | ↑ Electrophilicity | ↑ Anticancer activity | |
| SO₂NH₂ (6) | ↑ Hydrogen bonding | ↑ Antimicrobial activity | |
| OCH₃ (6) | ↓ Oxidation stability | Mixed efficacy |
Q. How should contradictions in bioactivity data between analogs be addressed?
- Methodological Answer:
- Meta-analysis of substituent effects: Compare IC₅₀ values of analogs with varying groups (e.g., nitro vs. methoxy) using ANOVA to identify statistically significant trends .
- Solubility corrections : Normalize activity data to account for logP differences (e.g., nitro derivatives may require DMSO co-solvents, altering membrane permeability) .
- Target-specific assays : Validate mechanisms via enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) to rule off-target effects .
Q. What strategies resolve stereochemical uncertainties in the imino-thiazole core?
- Methodological Answer:
- Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to separate Z/E isomers .
- NOESY NMR to confirm spatial proximity of phenoxyacetyl and nitro groups in the Z-configuration .
- Crystallographic data : Compare with structurally resolved analogs (e.g., ethyl 2-amino-α-methoxyimino-4-thiazoleacetate ).
Data Contradiction Analysis
- Case Study : A sulfonamide analog shows higher antimicrobial activity than the nitro derivative despite similar logP values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
